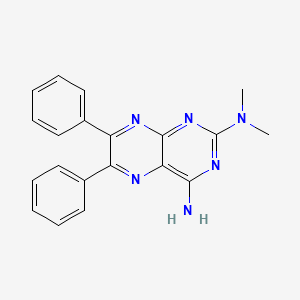
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base with an amino and fluoro substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxathiolane Ring: This can be achieved through the cyclization of a suitable diol with a sulfur-containing reagent.
Attachment of the Purine Base: The purine base, which is substituted with an amino and fluoro group, is then attached to the oxathiolane ring through a glycosylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and minimize by-products, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.
Scale-Up: The process is scaled up from laboratory to industrial scale, ensuring that the reaction remains efficient and cost-effective.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The amino and fluoro groups on the purine base can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interfere with Nucleic Acid Synthesis: The purine base can be incorporated into nucleic acids, disrupting their synthesis and function.
Modulate Signaling Pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)-: Lacks the fluoro substitution.
1,3-Oxathiolane-2-methanol, 5-(6-chloro-2-fluoro-9H-purin-9-yl)-, (2R-cis)-: Contains a chloro substitution instead of an amino group.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-cis)- is unique due to the presence of both amino and fluoro groups on the purine base, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
145913-80-0 |
|---|---|
Formule moléculaire |
C9H10FN5O2S |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[(2R,5S)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
Clé InChI |
FHYHYXRPVWILHN-CRCLSJGQSA-N |
SMILES isomérique |
C1[C@H](O[C@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

